Mek/PI3K-IN-1

PI3K isoform selectivity bifunctional inhibitor profiling ZSTK474 comparator

MEK/PI3K-IN-1 (compound 6r) is a single-entity, bifunctional small-molecule inhibitor designed to simultaneously target MEK1 and Class I PI3K kinases, two central effector nodes of KRAS-driven oncogenic signaling. Developed by covalent conjugation of a MEK-targeting warhead (PD0316684 analog) to the triazine core of the pan-Class I PI3K inhibitor ZSTK474 via an optimized PEG linker, 6r represents a new class of PI3K/MEK bifunctional inhibitors capable of coordinated pathway suppression.

Molecular Formula C36H37F5IN9O6
Molecular Weight 913.6 g/mol
Cat. No. B12409812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMek/PI3K-IN-1
Molecular FormulaC36H37F5IN9O6
Molecular Weight913.6 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)NCCOCCOCCOCCONC(=O)C5=C(C(=C(C=C5)F)F)NC6=C(C=C(C=C6)I)F
InChIInChI=1S/C36H37F5IN9O6/c37-24-7-6-23(30(29(24)39)44-26-8-5-22(42)21-25(26)38)33(52)49-57-20-19-56-18-17-55-16-15-53-12-9-43-34-46-35(50-10-13-54-14-11-50)48-36(47-34)51-28-4-2-1-3-27(28)45-32(51)31(40)41/h1-8,21,31,44H,9-20H2,(H,49,52)(H,43,46,47,48)
InChIKeyLEYIHWDGZYQDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEK/PI3K-IN-1 (Compound 6r): A Bifunctional MEK/PI3K Dual Inhibitor for Targeted Cancer Research


MEK/PI3K-IN-1 (compound 6r) is a single-entity, bifunctional small-molecule inhibitor designed to simultaneously target MEK1 and Class I PI3K kinases, two central effector nodes of KRAS-driven oncogenic signaling [1]. Developed by covalent conjugation of a MEK-targeting warhead (PD0316684 analog) to the triazine core of the pan-Class I PI3K inhibitor ZSTK474 via an optimized PEG linker, 6r represents a new class of PI3K/MEK bifunctional inhibitors capable of coordinated pathway suppression [1]. In enzymatic assays, 6r inhibits MEK1 with an IC₅₀ of 124 ± 11 nM, PI3Kα at 130 ± 13 nM, and PI3Kδ at 236 ± 29 nM, while displaying substantially reduced activity toward PI3Kβ (1,537 ± 188 nM) and PI3Kγ (2,745 ± 485 nM) . The compound also suppresses downstream phosphorylation of AKT and ERK1/2 and demonstrates antiproliferative activity against tumor cell lines .

Why MEK/PI3K-IN-1 Cannot Be Replaced by Generic Single-Agent MEK or PI3K Inhibitors


Compensatory cross-talk between the MAPK/ERK and PI3K/AKT/mTOR pathways frequently drives therapeutic resistance to single-agent kinase inhibitors, necessitating dual-pathway blockade [1]. While combination therapy using separate MEK and PI3K inhibitors can address this, such regimens often suffer from pharmacokinetic mismatch, complex dosing, and cumulative toxicities [1]. Single-entity bifunctional inhibitors like MEK/PI3K-IN-1 (6r) overcome these limitations by providing uniform pharmacokinetics and simultaneous target engagement at both kinases [1]. However, not all bifunctional MEK/PI3K inhibitors are interchangeable; variations in linker composition, MEK warhead structure, and PI3K isoform selectivity profoundly affect enzymatic potency, cellular efficacy, and in vivo tolerability [1][2]. The quantitative evidence below delineates the specific differentiation profile of 6r relative to its closest comparators.

Quantitative Differentiation Evidence for MEK/PI3K-IN-1 (6r) vs. Comparators


PI3K Isoform Selectivity: MEK/PI3K-IN-1 (6r) Displays Preferential PI3Kα/δ Inhibition Distinct from Parent Pan-Class I Inhibitor ZSTK474

MEK/PI3K-IN-1 (6r) exhibits a marked PI3K isoform selectivity profile that diverges from its parent pan-Class I PI3K inhibitor ZSTK474. 6r preferentially inhibits PI3Kα (IC₅₀ = 130 ± 13 nM) and PI3Kδ (IC₅₀ = 236 ± 29 nM), with 11.8-fold and 21.1-fold selectivity over PI3Kβ (1,537 ± 188 nM) and PI3Kγ (2,745 ± 485 nM), respectively . In contrast, ZSTK474 is a potent pan-Class I PI3K inhibitor that shows no isoform discrimination, with IC₅₀ values of 16 nM (PI3Kα), 44 nM (PI3Kβ), 4.6 nM (PI3Kδ), and 49 nM (PI3Kγ) . This selectivity shift is a direct consequence of the PEG linker tethering strategy that alters the binding conformation at the PI3K ATP-binding site .

PI3K isoform selectivity bifunctional inhibitor profiling ZSTK474 comparator

MEK1 Inhibitory Potency: MEK/PI3K-IN-1 (6r) Achieves 3.8-Fold Greater Potency Than Earlier Bifunctional Compound 8

MEK/PI3K-IN-1 (6r) inhibits MEK1 with an IC₅₀ of 124 ± 11 nM , representing a 3.8-fold improvement in enzymatic potency over the first-generation bifunctional inhibitor compound 8, which exhibited an MEK1 IC₅₀ of 473 nM [1]. Compound 8 was constructed by conjugating ZSTK474 to the Raf/MEK inhibitor RO5126766, whereas 6r incorporates a distinct MEK-binding warhead (PD0316684 analog) attached via an optimized PEG linker to a modified ZSTK474 core [1]. The enhanced MEK1 potency of 6r reflects cumulative SAR optimization of both the linker length and the MEK-targeting pharmacophore .

MEK1 inhibition bifunctional inhibitor comparison compound 8

Head-to-Head Cellular Antiproliferative Comparison: MEK/PI3K-IN-1 (6r) vs. Analog 6s Reveals Linker-Dependent Efficacy

In a direct head-to-head comparison from the same study, compound 6s demonstrated superior antiproliferative activity relative to 6r across three human tumor cell lines: A375 (melanoma), D54 (glioblastoma), and SET-2 (myelofibrosis) [1]. The differential cellular potency was mechanistically linked to more effective suppression of downstream AKT and ERK1/2 phosphorylation by 6s [1]. Quantitative assessment of 6r in A375 cells yielded an IC₅₀ of 10.7 µM after 72 hours (CellTiter-Fluor viability assay) . These findings establish that modifications to the PEG linker connecting the MEK and PI3K binding moieties critically impact cellular efficacy, independent of enzymatic IC₅₀ values [1].

antiproliferative activity A375 melanoma D54 glioblastoma SET-2 myelofibrosis structure-activity relationship

PI3K Isoform Selectivity: MEK/PI3K-IN-1 (6r) Exhibits PI3Kα/δ Preference, Unlike Pan-PI3K Bifunctional Inhibitor Compound 8

Whereas the earlier bifunctional inhibitor compound 8 was reported to be comparably potent against all Class I PI3K isoforms (pan-PI3K profile, IC₅₀ ≈ 172 nM across isoforms) [1], MEK/PI3K-IN-1 (6r) displays a differentiated selectivity profile with preferential inhibition of PI3Kα (IC₅₀ = 130 nM) and PI3Kδ (IC₅₀ = 236 nM) and significantly weaker activity against PI3Kβ (1,537 nM) and PI3Kγ (2,745 nM) . This shift from a pan-PI3K to an α/δ-preferring profile results from structural modifications to the PI3K-targeting moiety and linker that alter the inhibitor's binding pose within the ATP-binding pocket . The selectivity profile of 6r is conceptually closer to isoform-selective PI3K inhibitors such as alpelisib (PI3Kα-selective) than to pan-Class I inhibitors, while retaining the unique advantage of simultaneous MEK inhibition.

PI3K isoform selectivity bifunctional inhibitor comparison compound 8 pan-PI3K inhibitor

In Vivo Pharmacodynamic Efficacy: MEK/PI3K-IN-1 (6r) Reduces Kinase Activation in a JAK2V617F Myelofibrosis Mouse Model

MEK/PI3K-IN-1 (6r), together with its analog 6s, demonstrated in vivo tolerability and therapeutic efficacy following oral administration in a JAK2V617F-mutant myelofibrosis mouse model [1]. Treatment resulted in measurable reduction of target kinase activation and amelioration of disease phenotypes, confirming that the bifunctional inhibitor scaffold achieves simultaneous MEK and PI3K pathway suppression in vivo [1]. This contrasts with separate two-drug MEK + PI3K inhibitor combinations, which are subject to pharmacokinetic mismatch and potentially divergent tissue distribution [1].

in vivo efficacy myelofibrosis JAK2V617F pharmacodynamics mouse model

Optimal Application Scenarios for MEK/PI3K-IN-1 (6r) Based on Differentiated Evidence


PI3Kα/δ-Driven Oncology Research Requiring Concurrent MEK Pathway Suppression

For investigators studying tumors driven by PIK3CA mutations or PI3Kα/δ overexpression—such as certain breast, colorectal, and hematological malignancies—MEK/PI3K-IN-1 (6r) provides a single-agent tool that simultaneously inhibits both PI3Kα/δ and MEK1 [1]. Its selectivity for PI3Kα/δ over PI3Kβ/γ (11.8-fold and 21.1-fold, respectively) makes it particularly suited for experiments where pan-Class I PI3K inhibition would confound interpretation by introducing metabolic or immune-related variables . This scenario directly leverages the isoform selectivity evidence established in the PI3K profiling comparison against ZSTK474.

Structure-Activity Relationship (SAR) and Lead Optimization Studies of Bifunctional Kinase Inhibitors

The direct head-to-head comparison between 6r and 6s [1] establishes that minor linker modifications significantly alter cellular antiproliferative potency despite similar enzymatic IC₅₀ values. Researchers engaged in medicinal chemistry optimization of bifunctional inhibitors can use 6r as a benchmark scaffold for systematic variation of PEG linker length, MEK warhead attachment point, and PI3K-targeting moiety. Procurement of 6r alongside 6s enables controlled SAR studies that dissect the contribution of linker chemistry to cellular permeability, target engagement kinetics, and in vivo efficacy.

In Vivo Preclinical Models of Myelofibrosis and JAK/STAT-Driven Hematological Malignancies

The demonstration of in vivo tolerability and therapeutic efficacy in the JAK2V617F myelofibrosis mouse model [1] positions 6r as a candidate tool compound for preclinical studies in myeloproliferative neoplasms. The single-agent bifunctional design avoids the pharmacokinetic complexities of co-administering separate MEK and PI3K inhibitors, enabling more reproducible dosing and pharmacodynamic readouts in animal studies. This application is directly supported by the in vivo evidence item in Section 3.

Comparative Pharmacology: Benchmarking Novel Dual MEK/PI3K Inhibitor Candidates

Given its well-characterized potency profile against MEK1 (124 nM) and PI3Kα (130 nM), along with its defined isoform selectivity fingerprint [1], 6r serves as an ideal reference standard for evaluating next-generation bifunctional MEK/PI3K inhibitors. Its 3.8-fold MEK1 potency advantage over the earlier compound 8 and its α/δ-selective profile versus pan-PI3K comparators provide quantitative benchmarks against which novel candidates can be assessed in enzymatic, cellular, and in vivo assays.

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